

Application Note: Quantification of CDC801 in Human Plasma by Liquid Chromatography-Mass Spectrometry

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Compound of Interest

Compound Name: CDC801

Cat. No.: B1662728

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Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **CDC801** in human plasma. **CDC801** is a novel small molecule inhibitor of phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha (TNF- α), with potential therapeutic applications in inflammatory diseases and oncology.[1] The methodology presented herein is crucial for pharmacokinetic studies, enabling researchers and drug development professionals to accurately determine the concentration of **CDC801** in biological matrices. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision.

Introduction

CDC801, with the chemical formula C₂₃H₂₄N₂O₅ and a molecular weight of 408.45 g/mol, is a thalidomide analog that has been investigated for its selective cytokine inhibitory properties. [2][3] As a potent PDE4 inhibitor, **CDC801** modulates inflammatory pathways, making it a compound of interest for various therapeutic areas.[1] To support preclinical and clinical development, a reliable bioanalytical method for the quantification of **CDC801** in plasma is essential for characterizing its pharmacokinetic profile.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological fluids due to its high sensitivity, selectivity, and accuracy.[4] This application note provides a detailed protocol for the extraction and quantification of **CDC801** from human plasma using a validated LC-MS/MS method.

Experimental

Materials and Reagents

- **CDC801** reference standard (purity $\geq 98\%$)
- **CDC801**-d5 (stable isotope-labeled internal standard, IS)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (K2EDTA)

Equipment

- High-performance liquid chromatography (HPLC) system
- Tandem mass spectrometer with an electrospray ionization (ESI) source
- Analytical column: C18, 2.1 x 50 mm, 1.8 μm particle size
- Microcentrifuge
- Vortex mixer
- Precision pipettes

Stock and Working Solutions

- **CDC801** Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of **CDC801** in 10 mL of methanol.
- Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of **CDC801**-d5 in 1 mL of methanol.
- **CDC801** Working Solutions: Prepare serial dilutions of the **CDC801** stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
- IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

Sample Preparation: Protein Precipitation

- Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.
- Pipette 50 μ L of human plasma into the appropriately labeled tubes.
- For calibration standards and QCs, spike 5 μ L of the corresponding **CDC801** working solution. For blank samples, add 5 μ L of 50:50 acetonitrile:water.
- Add 150 μ L of the IS working solution (100 ng/mL in acetonitrile) to all tubes except the blank. To the blank, add 150 μ L of acetonitrile.
- Vortex mix all tubes for 30 seconds to precipitate plasma proteins.
- Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer 100 μ L of the supernatant to a clean 96-well plate or autosampler vials.
- Inject 5 μ L of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

Parameter	Value
Column	C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40°C
Gradient	See Table 1

Table 1: HPLC Gradient Program

Time (min)	% Mobile Phase B
0.0	20
0.5	20
2.5	95
3.5	95
3.6	20

| 5.0 | 20 |

Mass Spectrometry

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
MRM Transitions	See Table 2

Table 2: MRM Transitions and Parameters

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
CDC801	409.2	218.1	30	25

| CDC801-d5 (IS) | 414.2 | 223.1 | 30 | 25 |

Results and Discussion

Method Validation

The method was validated for linearity, accuracy, precision, and recovery.

- **Linearity:** The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r^2) of >0.99.
- **Accuracy and Precision:** The intra- and inter-day accuracy and precision were evaluated at three QC levels (low, mid, and high). The results are summarized in Table 3.

Table 3: Accuracy and Precision Data

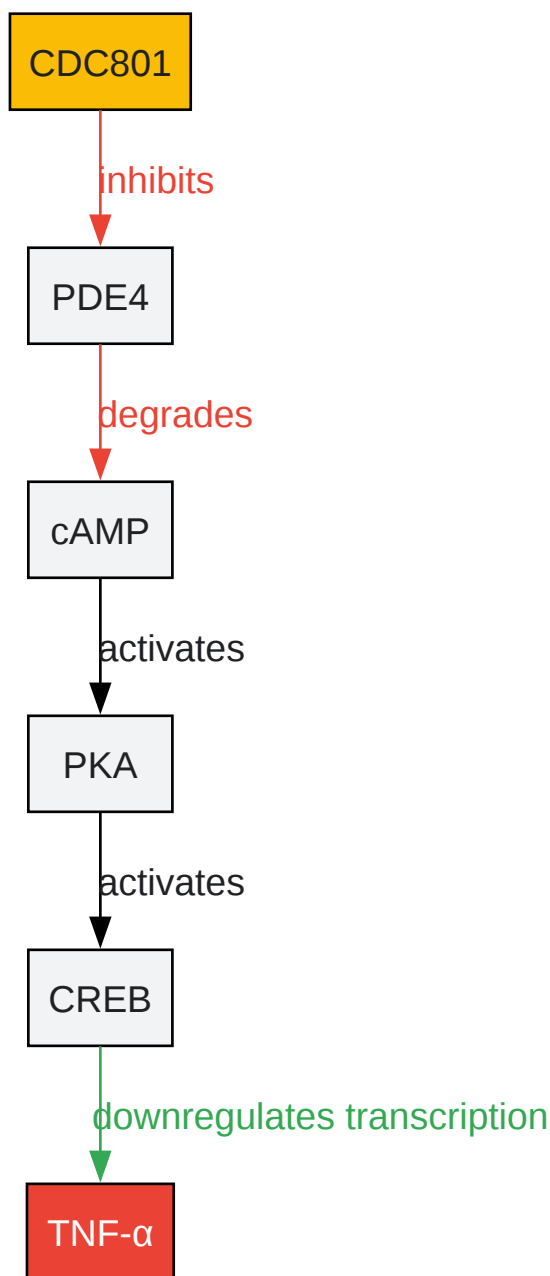
QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
Low QC	5	4.2	102.5	5.8	101.7
Mid QC	50	3.1	98.9	4.5	99.3

| High QC | 800 | 2.5 | 101.2 | 3.9 | 100.8 |

- Recovery: The extraction recovery of **CDC801** from human plasma was determined to be consistently above 85% at all QC levels.

Hypothetical Signaling Pathway of CDC801

CDC801 acts as a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, **CDC801** increases intracellular cAMP levels, which in turn leads to the downregulation of pro-inflammatory cytokines such as TNF- α .



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Caption: Hypothetical signaling pathway of **CDC801**.

Experimental Workflow

The overall workflow for the quantification of **CDC801** in human plasma is depicted below.



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Caption: Experimental workflow for **CDC801** quantification.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of **CDC801** in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard contribute to the robustness and accuracy of the method. This application note serves as a comprehensive guide for researchers and professionals involved in the development of **CDC801**, facilitating essential pharmacokinetic and toxicokinetic studies.

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